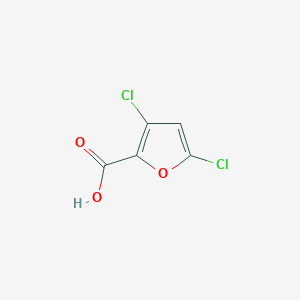
Ethyl 2,3,5-trichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3,5-trichlorobenzoate is an organic compound with the molecular formula C9H7Cl3O2 and a molecular weight of 253.51 g/mol. It is a derivative of benzoic acid where three chlorine atoms are substituted at the 2, 3, and 5 positions of the benzene ring, and an ethyl group is attached to the carboxyl group.
Synthetic Routes and Reaction Conditions:
From 2,3,5-trichlorobenzoic Acid: The compound can be synthesized by reacting 2,3,5-trichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
From 2,3,5-trichlorobenzoyl Chloride: Another method involves reacting 2,3,5-trichlorobenzoyl chloride with ethanol in the presence of a base such as pyridine. This reaction also requires careful control of temperature and reaction time to avoid side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl 2,3,5-trichlorobenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Ethyl 2,3,5-trichlorobenzoic acid
Reduction: Ethyl 2,3,5-trichlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Ethyl 2,3,5-trichlorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand the effects of chlorinated benzoates on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which ethyl 2,3,5-trichlorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
Ethyl 2,3,5-trichlorobenzoate is similar to other chlorinated benzoates, such as ethyl 2,4,6-trichlorobenzoate and ethyl 3,4,5-trichlorobenzoate. These compounds differ in the positions of the chlorine atoms on the benzene ring, which can lead to differences in their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which influences its properties and applications.
Propiedades
Número CAS |
86569-88-2 |
|---|---|
Fórmula molecular |
C9H7Cl3O2 |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
ethyl 2,3,5-trichlorobenzoate |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |
Clave InChI |
BJQAJRQONPXZFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)




![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)

![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)
